molecular formula C13H26N2 B3044876 3-(Dipentylamino)propanenitrile CAS No. 100527-91-1

3-(Dipentylamino)propanenitrile

Cat. No.: B3044876
CAS No.: 100527-91-1
M. Wt: 210.36 g/mol
InChI Key: QGDLYOJSSSYLFP-UHFFFAOYSA-N
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Description

3-(Dipentylamino)propanenitrile (CAS: 100527-91-1) is a nitrile-containing organic compound characterized by a propanenitrile backbone with a dipentylamino substituent (-N(C₅H₁₁)₂) at the third carbon position. The compound is typically synthesized via the aza-Michael addition of dipentylamine to acrylonitrile, a method widely employed for analogous aminopropanenitriles .

Properties

CAS No.

100527-91-1

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

3-(dipentylamino)propanenitrile

InChI

InChI=1S/C13H26N2/c1-3-5-7-11-15(13-9-10-14)12-8-6-4-2/h3-9,11-13H2,1-2H3

InChI Key

QGDLYOJSSSYLFP-UHFFFAOYSA-N

SMILES

CCCCCN(CCCCC)CCC#N

Canonical SMILES

CCCCCN(CCCCC)CCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations in Aminopropanenitriles

Aminopropanenitriles are a class of compounds with the general formula CH₂CH₂CN-NR₁R₂, where R₁ and R₂ vary. Key structural analogs include:

Compound Name Substituents (R₁, R₂) CAS Number Key Properties/Applications
3-(Dimethylamino)propanenitrile -N(CH₃)₂ 1738-25-6 High polarity; used in polymer chemistry
3-(Hexylamino)propanenitrile -NH-C₆H₁₃ Not provided Intermediate in aza-Michael reactions
3-(Cyclopentylamino)propanenitrile -NH-C₅H₉ (cyclic) Not provided Enhanced steric hindrance
3-[(3,5-Dimethylphenyl)amino]propanenitrile -NH-C₆H₃(3,5-(CH₃)₂) 36034-62-5 Aromatic substitution; potential biological activity
3-(Phenylamino)propanenitrile -NH-C₆H₅ Not provided Corrosion inhibitor for mild steel

Key Differences in Physicochemical Properties

  • Lipophilicity: The dipentylamino group in 3-(Dipentylamino)propanenitrile increases hydrophobicity compared to smaller substituents (e.g., dimethylamino in ), reducing aqueous solubility but enhancing compatibility with nonpolar solvents.
  • Steric Effects: Bulky substituents like cyclopentyl () or 3,5-dimethylphenyl () hinder nucleophilic reactions at the amino group, whereas linear alkyl chains (hexyl, pentyl) offer moderate steric bulk.
  • Coordination Chemistry: In Ni(II) complexes, aminopropanenitriles act as ligands via the nitrile and amino groups. The dipentylamino variant may form less stable complexes compared to pyridylmethylamino derivatives (e.g., in ) due to steric constraints.

Reactivity Trends

  • Nitrile Group : Participates in nucleophilic additions (e.g., with hydroxylamine to form amidoximes) and reductions (to amines).
  • Amino Group: Reacts with electrophiles (e.g., acyl chlorides) or forms salts with acids. Bulkier substituents (dipentyl, cyclopentyl) slow these reactions compared to dimethylamino derivatives .

Spectroscopic Characterization

  • IR Spectroscopy: The nitrile group exhibits a strong absorption band near 2240–2260 cm⁻¹, consistent across analogs like 3-(Diethylamino)propanenitrile ().
  • ¹H-NMR: Signals for methylene protons adjacent to the amino group (e.g., -CH₂-N-) appear at δ 2.5–3.5 ppm, with splitting patterns dependent on substituents. For 3-(Dipentylamino)propanenitrile, pentyl chain protons resonate at δ 0.8–1.5 ppm ().
  • Mass Spectrometry: Molecular ion peaks align with calculated molecular weights (e.g., m/z 98 for dimethylamino variant vs. 211 for dipentylamino ).

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